1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
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Overview
Description
1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a complex organic compound that features a bicyclic structure with a pyridine ring. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is a central core in many biologically active molecules, making this compound of significant interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . One common approach involves the use of achiral tropinone derivatives in a desymmetrization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of its tropane alkaloid structure.
Mechanism of Action
The mechanism of action of 1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors, potentially influencing biological processes such as neurotransmission. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: A tropane alkaloid used for its anticholinergic properties.
Uniqueness
1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridine ring and specific functional groups differentiate it from other tropane alkaloids, potentially leading to unique interactions and applications .
Properties
IUPAC Name |
1-[3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11(18)17-14-4-5-15(17)9-13(8-14)7-12-3-2-6-16-10-12/h2-3,6,10,13-15H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWXMHPTTIPKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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